molecular formula C10H8FN3 B12831182 5-Fluoro-3-pyridin-3-ylpyridin-2-amine

5-Fluoro-3-pyridin-3-ylpyridin-2-amine

Cat. No.: B12831182
M. Wt: 189.19 g/mol
InChI Key: KATZQGQXLCXOOX-UHFFFAOYSA-N
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Description

5-Fluoro-3-pyridin-3-ylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-pyridin-3-ylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-Fluoro-3-pyridin-3-ylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-Fluoro-3-pyridin-3-ylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Uniqueness

5-Fluoro-3-pyridin-3-ylpyridin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. The presence of the fluorine atom at the 5-position and the pyridin-3-yl group at the 3-position can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

5-fluoro-3-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H8FN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14)

InChI Key

KATZQGQXLCXOOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)F)N

Origin of Product

United States

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